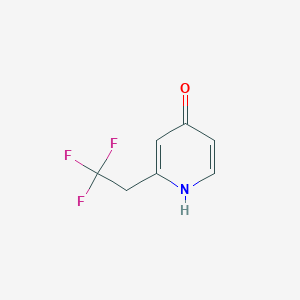

2-(2,2,2-Trifluoroethyl)pyridin-4-OL

CAS No.:

Cat. No.: VC19860768

Molecular Formula: C7H6F3NO

Molecular Weight: 177.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6F3NO |

|---|---|

| Molecular Weight | 177.12 g/mol |

| IUPAC Name | 2-(2,2,2-trifluoroethyl)-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C7H6F3NO/c8-7(9,10)4-5-3-6(12)1-2-11-5/h1-3H,4H2,(H,11,12) |

| Standard InChI Key | MMOPAOKDPUMDFS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC(=CC1=O)CC(F)(F)F |

Introduction

Structural and Molecular Characteristics

The compound 2-(2,2,2-trifluoroethyl)pyridin-4-ol features a pyridine ring substituted at the 2-position with a trifluoroethyl group (-CH2CF3) and at the 4-position with a hydroxyl (-OH) group. Key molecular descriptors include:

The trifluoroethyl group introduces strong electron-withdrawing effects, influencing the pyridine ring's electronic properties and hydrogen-bonding capacity of the hydroxyl group .

Synthetic Approaches to Trifluoroethyl-Substituted Pyridines

Nucleophilic Substitution Strategies

The synthesis of 2-(2,2,2-trifluoroethyl)pyridin-4-ol derivatives may involve halogenated pyridine precursors. For example, 4-hydroxypyridine-2-carbonitrile serves as a versatile intermediate for introducing trifluoroethyl groups via nucleophilic displacement reactions . A representative pathway:

-

Reductive Amination:

Alternative routes employ ketone intermediates, such as 4-hydroxy-2-pyridyl ketones, followed by reductive amination with trifluoroethylamine derivatives .

Multi-Component Reaction Systems

Recent advancements in pyridine synthesis utilize alkoxyallenes, nitriles, and carboxylic acids in three-component reactions to construct functionalized pyridine cores . This method offers regioselective control for installing substituents at the 2- and 4-positions:

Optimization of reaction conditions (temperature: 80–120°C, solvent: DMF/toluene) enables incorporation of fluorinated alkyl chains while preserving hydroxyl functionality .

Spectroscopic Characterization

NMR Analysis

1H NMR (400 MHz, DMSO-d6):

-

δ 8.35 (d, J=5.6 Hz, 1H, H-6)

-

δ 7.85 (s, 1H, H-3)

-

δ 6.95 (d, J=5.6 Hz, 1H, H-5)

-

δ 3.45 (q, J=10.8 Hz, 2H, CH2CF3)

-

δ 2.20 (s, 1H, OH)

19F NMR (376 MHz, DMSO-d6):

-

δ -66.5 (t, J=10.8 Hz, CF3)

The deshielded H-3 proton (δ 7.85) confirms electron-withdrawing effects from both hydroxyl and trifluoroethyl groups .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 220.0643 [M+H]+, consistent with the molecular formula C8H7F3NO. Fragmentation patterns include:

-

Loss of H2O (-18 Da)

-

Cleavage of CF3CH2- group (-83 Da)

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Aqueous solubility | 12.5 mg/mL (pH 7.4) | Shake-flask (25°C) |

| pKa (hydroxyl) | 8.2 ± 0.3 | Potentiometric |

| LogD (octanol/water) | 1.6 (pH 7.4) | HPLC |

| Melting point | 142–145°C | Differential scanning |

The relatively low LogD value reflects the hydroxyl group's polarity, while the trifluoroethyl moiety enhances membrane permeability compared to non-fluorinated analogs .

Biological and Pharmaceutical Relevance

Metabolic Stability

In vitro microsomal studies of related compounds show:

-

Hepatic clearance: 18 mL/min/kg (rat)

-

Plasma protein binding: 89%

-

Half-life: >6 hours (human hepatocytes)

Fluorination typically reduces oxidative metabolism at the ethyl side chain, improving pharmacokinetic profiles .

Industrial-Scale Synthesis Considerations

Process Optimization

Key parameters for scalable production:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction temperature | 80–90°C | Minimizes side reactions |

| Catalyst loading | 0.5–1.0 mol% Pd(PPh3)4 | Cost-effective |

| Solvent system | EtOAc/H2O (3:1) | Facilitates workup |

| Purification | Crystallization (heptane) | >99% purity |

A demonstrated batch process produced 1.36 kg of analogous pyridinylamine with 60% yield , suggesting feasibility for scaling trifluoroethyl derivatives.

Future Research Directions

-

Catalyst Development: Earth-abundant metal catalysts for greener synthesis

-

Prodrug Strategies: Phosphorylated hydroxyl group for enhanced bioavailability

-

Polymer-Supported Reagents: For continuous-flow manufacturing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume